molecular formula C10H12Cl2FN B13471628 6-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

6-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

Cat. No.: B13471628
M. Wt: 236.11 g/mol
InChI Key: YDKDFHRESHFWIN-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of chlorine and fluorine atoms attached to the isoquinoline ring, along with a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-5-fluoro-1-methylisoquinoline with hydrochloric acid under controlled conditions to form the hydrochloride salt. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.

Scientific Research Applications

6-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-fluoro-1-methylisoquinoline: Lacks the tetrahydro structure but shares similar halogen substitutions.

    5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the chlorine atom.

    6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the fluorine atom.

Uniqueness

6-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H12Cl2FN

Molecular Weight

236.11 g/mol

IUPAC Name

6-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C10H11ClFN.ClH/c1-6-7-2-3-9(11)10(12)8(7)4-5-13-6;/h2-3,6,13H,4-5H2,1H3;1H

InChI Key

YDKDFHRESHFWIN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C(=C(C=C2)Cl)F.Cl

Origin of Product

United States

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